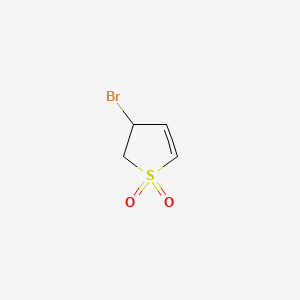

3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Übersicht

Beschreibung

3-Bromo-2,3-dihydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C₄H₅BrO₂S and a molecular weight of 197.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrothiophene ring, which is further oxidized to form a sulfone group. The compound is often used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,3-dihydrothiophene 1,1-dioxide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under varying conditions, forming derivatives critical for organic synthesis.

Reagents and Products

Mechanistic Insight :

-

Bromine substitution proceeds via a cyclic bromonium ion intermediate (Figure 1).

-

Nucleophilic attack by water or amines occurs at the electrophilic carbon, followed by deprotonation .

Oxidation and Reduction

The sulfone group (1,1-dioxide) influences redox behavior, enabling transformations to sulfide or sulfoxide derivatives.

Key Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, anhydrous ether | 3-Bromo-2,3-dihydrothiophene | |

| Oxidation | H₂O₂, CH₃COOH | Sulfoxide derivatives |

Applications :

-

Reduction with LiAlH₄ removes the sulfone group, yielding a dihydrothiophene scaffold for further functionalization.

-

Controlled oxidation modifies the sulfur center, altering electronic properties for material science applications .

Addition Reactions

The compound participates in Michael additions and cycloadditions, often with sulfur dioxide extrusion.

Observed Pathways

| Nucleophile | Conditions | Product | SO₂ Extrusion | Reference |

|---|---|---|---|---|

| Ethane-1,2-dithiol | EtOH, reflux | 2,3-Dimethylene-1,4-dithiane | Yes | |

| Benzenethiol | Et₃N, RT | (E)-4-Phenylthiobutan-2-one | Yes |

Mechanism :

-

Nucleophilic attack at the α,β-unsaturated ketone moiety generates intermediates that expel SO₂, forming conjugated dienes or thioacetals (Figure 2) .

Comparative Reactivity

The bromine atom enhances electrophilicity compared to non-halogenated analogs.

| Compound | Reactivity in Substitution | SO₂ Extrusion Tendency |

|---|---|---|

| 2,3-Dihydrothiophene-1,1-dioxide | Low | High |

| 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | High | Moderate |

| 3-Iodo analog | Higher | Low |

Figures

Figure 1 : Bromonium ion intermediate in substitution reactions .

Figure 2 : SO₂ extrusion pathway during addition reactions .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The bromine atom and the sulfone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrothiophene 1,1-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.

3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

3-Iodo-2,3-dihydrothiophene 1,1-dioxide: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.

Uniqueness: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The sulfone group also contributes to its stability and versatility in various chemical reactions .

Biologische Aktivität

Introduction

3-Bromo-2,3-dihydrothiophene 1,1-dioxide is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom at the 3-position of the thiophene ring and a sulfone group (1,1-dioxide), which enhances its chemical reactivity and stability. Its unique structural properties make it a candidate for various pharmaceutical applications, particularly in enzyme inhibition and cellular interactions.

- Molecular Formula : CHBrOS

- Molecular Weight : Approximately 197.050 g/mol

- Density : 1.952 g/cm³

- Boiling Point : 366.121 °C at 760 mmHg

- Flash Point : 175.224 °C

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 197.050 g/mol |

| Density | 1.952 g/cm³ |

| Boiling Point | 366.121 °C |

| Flash Point | 175.224 °C |

Anticonvulsant Properties

The compound has been explored as a precursor for synthesizing novel heterocyclic compounds with potential anticonvulsant properties. This suggests that derivatives of this compound could be developed into effective treatments for seizure disorders.

Cellular Interactions

This compound has demonstrated significant biological activity through its interactions with various biomolecules. It can influence cellular processes such as cell signaling pathways and gene expression. Preliminary studies suggest that it may also act as an irritant, potentially affecting cellular integrity.

The compound's mechanism of action may involve the formation of cyclic bromonium cations that interact with nucleophiles in biological systems. This interaction can lead to various biological effects by modulating enzyme activity and influencing metabolic pathways.

Study on Enzyme Inhibition

A study focused on the inhibitory effects of several thiophene derivatives on carbonic anhydrases highlighted the potential of compounds like this compound to serve as effective enzyme inhibitors. Further investigation is necessary to elucidate the specific interactions and binding affinities.

Synthesis of Anticonvulsant Compounds

Research has shown that synthesizing novel compounds from this compound can lead to the development of new anticonvulsants. One study reported successful synthesis methods yielding derivatives with promising biological activities.

Cytotoxicity Studies

Although specific cytotoxicity studies on this compound are sparse, related compounds have exhibited cytotoxic effects against certain cancer cell lines. This suggests that further exploration could reveal similar properties in this compound.

Eigenschaften

IUPAC Name |

3-bromo-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHNLUNDNLABJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886046 | |

| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53336-42-8 | |

| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53336-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053336428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-sulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Bromo-2,3-dihydrothiophene 1,1-dioxide useful in organic synthesis?

A1: The presence of the bromine atom in this compound makes it a good candidate for nucleophilic substitution reactions []. This means various nucleophiles can potentially replace the bromine atom, leading to the synthesis of a diverse range of novel compounds with potentially interesting properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.